4'-Hydroxy N-Desisopropyl Delavirdine
Description
4'-Hydroxy N-Desisopropyl Delavirdine is a hydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine. Its molecular formula is C₁₉H₂₂N₆O₄S, with a molecular weight of 430.48 g/mol and CAS registry number 188780-37-2 . Structurally, it features a hydroxyl group (-OH) at the 4' position of the pyridine ring and lacks the isopropyl group (N-desisopropyl modification) present in the parent compound delavirdine . This metabolite is formed via oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 .
Delavirdine itself is an NNRTI used in HIV-1 treatment, binding allosterically to reverse transcriptase to inhibit viral DNA synthesis . Its metabolism generates multiple derivatives, including this compound, which may exhibit altered pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to the parent drug .
Properties
CAS No. |
188780-37-2 |
|---|---|
Molecular Formula |
C₁₉H₂₂N₆O₄S |
Molecular Weight |
430.48 |
Synonyms |
N-[2-[[4-(3-Amino-4-hydroxy-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; _x000B_1-(3-Amino-4-hydroxy-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine involves multiple steps, starting from Delavirdine. The primary synthetic route includes the removal of the isopropyl group followed by hydroxylation at the 4’ position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of 4’-Hydroxy N-Desisopropyl Delavirdine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
4’-Hydroxy N-Desisopropyl Delavirdine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of Delavirdine.
Biology: Investigated for its role in the metabolic pathways of HIV drugs.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine involves its interaction with viral reverse transcriptase (RT). It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site. This inhibition prevents the replication of the HIV virus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Metabolites and Structural Analogs
The table below compares 4'-Hydroxy N-Desisopropyl Delavirdine with structurally related metabolites and analogs:
Metabolic and Pharmacokinetic Differences
Formation Pathways :
- This compound : Generated via hydroxylation at the 4' position of the pyridine ring, likely mediated by CYP3A4, followed by N-desisopropyl modification .
- 6’-Hydroxy N-Desisopropyl Delavirdine : Analogous hydroxylation at the 6’ position , also CYP3A4-dependent .
- Desalkyl Delavirdine : Lacks hydroxylation; formed via direct N-desisopropyl metabolism by CYP3A4 and CYP2D6 .
Enzyme Inhibition: Delavirdine inhibits CYP3A4 (irreversible), CYP2C9 (mixed-type, Kᵢ = 2.6 µM), and CYP2C19 (noncompetitive, Kᵢ = 24 µM) . this compound: No direct data, but hydroxylation and structural modifications likely reduce CYP inhibition compared to the parent compound .
Pharmacokinetic Behavior: Delavirdine has high protein binding (98%) and nonlinear PK due to saturable metabolism . 6’-Hydroxy N-Desisopropyl Delavirdine: Similar polarity to the 4' isomer; both may accumulate less in tissues compared to the parent drug .
Research Findings
Metabolic Saturation: In mice, delavirdine metabolism shifts from N-desisopropyl pathways to amide bond cleavage at high doses, suggesting saturation of CYP3A4 . This implies that hydroxylated metabolites like this compound may be minor contributors under therapeutic doses but more prominent in overdose scenarios .
Species Variability :
- Rats and mice show similar delavirdine metabolite profiles, with 6’-hydroxy delavirdine constituting 7.1–15.6% of excreted metabolites in rats . The 4' isomer is less well-characterized but likely forms via analogous pathways .
Biological Activity: Delavirdine’s antiviral activity (IC₅₀ = 0.038 µM) is attributed to its ability to bind reverse transcriptase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
